2-(ethylsulfanyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound belongs to the tricyclic triazoloquinazolinone family, characterized by a fused triazole-quinazolinone core. The structure features an ethylsulfanyl substituent at position 2 and a 4-fluorophenyl group at position 9. These substituents influence electronic, steric, and pharmacokinetic properties.
Properties
Molecular Formula |
C17H17FN4OS |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H17FN4OS/c1-2-24-17-20-16-19-12-4-3-5-13(23)14(12)15(22(16)21-17)10-6-8-11(18)9-7-10/h6-9,15H,2-5H2,1H3,(H,19,20,21) |
InChI Key |
IXEYYJISUBNPAI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps:
Formation of the Triazoloquinazolinone Core: The initial step involves the formation of the triazoloquinazolinone core through a cyclization reaction. This can be achieved by reacting an appropriate quinazoline derivative with a triazole precursor under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of an ethylthiol reagent and a suitable base to facilitate the substitution.
Addition of the Fluorophenyl Group: The fluorophenyl group is typically added through a coupling reaction, such as a Suzuki or Heck coupling, using a fluorophenylboronic acid or a fluorophenyl halide as the coupling partner.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazoloquinazolinone core, potentially reducing the triazole ring to a dihydrotriazole.
Substitution: The compound can participate in various substitution reactions, especially at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The unique structure of this compound makes it a potential candidate for drug development. Preliminary studies suggest it may have therapeutic properties in various areas:
-
Anticancer Activity : Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance:
- Compounds with similar structures have shown potent inhibitory effects against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) cells. The mechanism often involves apoptosis induction through mitochondrial pathways by regulating proteins such as Bax and Bcl2.
-
Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential:
- In experiments involving carrageenan-induced paw edema in animal models, related compounds demonstrated significant inhibition of inflammation markers.
Further studies have explored additional biological activities:
- Quinazoline derivatives have shown promise as antagonists of platelet-derived growth factor (PDGF) receptors, which are implicated in tumor growth and angiogenesis.
- Some derivatives have also been noted for their inhibitory actions on Aurora kinases, critical in cell cycle regulation and often overexpressed in cancers.
Case Studies
A notable case study involved the evaluation of a series of quinazoline derivatives similar to our compound. The study found that specific modifications led to enhanced cytotoxicity against leukemia cell lines (K562 and HL-60), indicating that structural variations significantly affect biological outcomes.
In vivo models demonstrated that compounds with ethylsulfanyl substitutions exhibited reduced tumor growth rates compared to controls. This was attributed to their ability to inhibit angiogenesis and promote apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl and fluorophenyl groups play crucial roles in binding to these targets, while the triazoloquinazolinone core facilitates the overall molecular interaction. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogues and their differences are summarized below:
Physicochemical Properties
Biological Activity
The compound 2-(ethylsulfanyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes a triazole and quinazoline moiety. The presence of both sulfur and fluorine atoms contributes to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C14H16FN5OS |
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Biological Activity Overview
Recent studies have highlighted the biological activities of various triazole derivatives. The following sections summarize key findings related to the specific compound .
Antiviral Activity
Triazole derivatives have been extensively studied for their antiviral properties. Research indicates that modifications in the triazole ring can enhance antiviral activity against viruses such as HSV-1 and others. For instance, compounds with similar structural features have shown significant inhibition of viral replication in cell cultures at low concentrations while maintaining low cytotoxicity levels .
Antifungal Properties
The 1,2,4-triazole core is recognized for its antifungal capabilities. It has been reported that certain derivatives exhibit broad-spectrum antifungal activity by targeting ergosterol biosynthesis in fungal cells. This mechanism is crucial as it disrupts cell membrane integrity . The compound's structure suggests potential efficacy against resistant fungal strains.
Anticancer Potential
The anticancer activity of triazole-containing compounds has been documented in various studies. For example, some derivatives demonstrated significant antiproliferative effects against lung and breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The incorporation of fluorine atoms has been linked to enhanced potency and selectivity in cancer therapy.
Structure-Activity Relationship (SAR)
The SAR analysis of triazole derivatives reveals that:
- Substituents on the triazole ring : Modifications can lead to increased biological activity.
- Fluorine substitution : Enhances lipophilicity and binding affinity to biological targets.
- Sulfur-containing groups : May contribute to improved pharmacokinetic properties.
Case Studies
- Antiviral Screening : A study evaluated a series of triazole derivatives for their ability to inhibit HSV-1 replication. Compounds similar to the target compound exhibited up to 91% inhibition at concentrations as low as 50 µM with minimal cytotoxic effects .
- Antifungal Evaluation : A recent review highlighted the antifungal efficacy of various 1,2,4-triazole derivatives against Candida species. The compound's structural analogs showed promising results against resistant strains .
- Cancer Cell Line Testing : In vitro studies demonstrated that certain triazole derivatives led to significant reductions in cell viability in breast cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways .
Q & A
Q. Advanced Research Focus
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hrs (reflux) to 30 mins, improving yield to 97% .
- Solvent Optimization : Ethanol enhances solubility of intermediates compared to DMF .
- Catalyst Screening : NGPU catalyst increases efficiency (TOF = 120 h⁻¹) vs. traditional acids .
How can molecular docking guide the design of derivatives with improved activity?
Q. Advanced Research Focus
- Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or kinase inhibitors based on structural homology .
- Binding Analysis :
- Hydrogen Bonds : Fluorine at C4 forms H-bonds with Arg21 (distance: 2.1 Å).
- Hydrophobic Interactions : Ethylsulfanyl group occupies a hydrophobic pocket (e.g., Val32, Leu45) .
- Validation : Compare docking scores (AutoDock Vina) with in vitro IC50 values to refine models .
What analytical challenges arise in purity assessment, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
